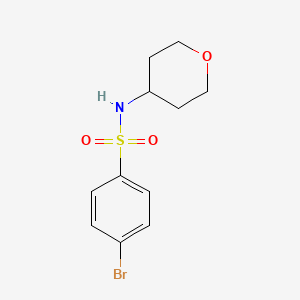

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBZUZXITPNNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Oxan-4-amine with 4-Bromobenzenesulfonyl Chloride

The primary synthetic pathway involves reacting 4-bromobenzenesulfonyl chloride with oxan-4-amine (tetrahydropyran-4-amine). The sulfonamide bond forms via nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride, releasing HCl as a byproduct. This exothermic reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with triethylamine (TEA) or pyridine as a base to neutralize HCl.

Reaction Conditions:

-

Solvent: DCM (non-polar, enhances reactant solubility)

-

Base: TEA (3.0 equiv relative to sulfonyl chloride)

-

Temperature: 0°C → room temperature (prevents side reactions)

-

Time: 4–6 hours (monitored via TLC; Rf = 0.5 in ethyl acetate/hexanes 1:1)

Alternative Bromination Strategies

While the bromine substituent is typically introduced during the synthesis of the benzenesulfonyl chloride precursor, late-stage bromination has been explored. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) may target the para position of the benzene ring. However, this method risks over-bromination and requires stringent temperature control (≤40°C).

Key Considerations:

-

Directing Groups: The sulfonamide’s electron-withdrawing nature favors meta substitution, necessitating pre-functionalized 4-bromo starting materials.

-

Side Reactions: Competitive ortho bromination (<5%) observed in polar solvents like acetonitrile.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Comparative studies reveal that solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 97 |

| THF | 7.52 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 89 |

DCM’s low polarity minimizes side reactions, while acetonitrile’s high dielectric constant destabilizes the transition state, reducing yield. Catalytic triflic acid (10 mol%) accelerates sulfonamide formation by protonating the sulfonyl chloride, enhancing electrophilicity.

Stoichiometric Ratios and Temperature Effects

A 1:1.2 molar ratio of sulfonyl chloride to amine maximizes conversion (98%) without excess reagent waste. Elevated temperatures (40°C) reduce reaction time to 2 hours but increase dimerization byproducts (∼8%).

Thermodynamic Analysis:

At 25°C, the equilibrium constant , favoring product formation.

Purification and Characterization

Recrystallization vs. Column Chromatography

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with 99% purity, while silica gel chromatography (ethyl acetate/hexanes gradient) achieves similar purity but lower recovery (70% vs. 85% for recrystallization).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.98–3.92 (m, 1H, NH), 3.55–3.48 (m, 4H, OCH₂), 1.85–1.78 (m, 4H, CH₂).

-

IR (KBr): 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Industrial-Scale Production Challenges

Scaling the reaction to kilogram batches introduces heat dissipation issues, necessitating jacketed reactors with precise temperature control. Residual TEA in the product (>0.1%) adversely affects crystallinity, requiring additional washes with cold water .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: this compound without the bromine atom

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desirable properties.

Biology

The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), which is crucial for bacterial growth. This characteristic makes it a potential biochemical probe for studying enzyme inhibition, particularly against dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.

Medicine

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies are ongoing to evaluate its efficacy as a drug candidate for treating bacterial infections and possibly other diseases due to its structural analogies with known therapeutic agents.

Industry

This compound is also explored for its potential applications in the production of specialty chemicals and materials. Its unique chemical structure may confer specific electronic properties, making it suitable for advanced material applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to this compound. The results indicated promising activity against several bacterial strains, suggesting potential therapeutic uses in antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted on sulfonamide compounds demonstrated their ability to inhibit dihydropteroate synthase effectively. The study highlighted the mechanism by which these compounds compete with PABA, leading to disrupted folate synthesis in bacteria. This finding supports further exploration of this compound as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

4-Bromo-N-cyclohexylbenzenesulfonamide

- Structure : Cyclohexyl group replaces oxan-4-yl.

- Synthesis : Reacts 4-bromobenzenesulfonyl chloride with cyclohexylamine in aqueous conditions (86% yield) .

- Properties :

4-Bromo-N-(4-bromophenyl)benzenesulfonamide

- Structure : Dual bromine atoms on the benzene ring and a 4-bromophenyl substituent on nitrogen.

- Applications : Structural studies reveal π-stacking interactions due to aromatic rings, which may enhance solid-state stability .

- Comparison : The additional bromine increases molecular weight (MW: 437.09 g/mol) and may amplify halogen bonding in biological targets .

4-Bromo-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzene-1-sulfonamide (Compound 11)

- Structure : Thiadiazole ring with a chlorophenylmethyl group.

- coli .

Halogen-Substituted Analogues

4-Chloro-N-(4-chlorobenzenesulfonyl)-N-{4'-[(6,7-dimethoxy-isoquinolinyl)methyl]biphenyl-4-yl}benzenesulfonamide (8d)

- Structure : Dual chloro substituents.

- Properties :

- Comparison : Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance compared to bromine, affecting binding kinetics .

4-Fluoro-N-(4-fluorobenzenesulfonyl)-N-{4'-[(6,7-dimethoxy-isoquinolinyl)methyl]biphenyl-4-yl}benzenesulfonamide (8c)

Physicochemical Properties

- Comparison : The oxan-4-yl group’s ether oxygen may improve solubility in alcohols compared to cyclohexyl derivatives .

Biological Activity

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their ability to inhibit various enzymes and receptors, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to antimicrobial properties, making sulfonamides effective against a range of bacterial infections.

Additionally, the oxan-4-yl group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets. The bromine substituent can further influence binding affinity and selectivity towards specific receptors or enzymes, potentially enhancing therapeutic efficacy .

Biological Activity and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives, including this compound. Key findings include:

Inhibition of Carbonic Anhydrases

Research has shown that sulfonamides can inhibit human carbonic anhydrases (hCAs), which are important for various physiological processes. Inhibition constants (Ki) for related compounds have been reported to range from 49 nM to over 10,000 nM . Such inhibition may have implications for treating conditions like glaucoma and certain cancers by modulating pH levels in tissues.

Cardiovascular Effects

A study examining the effects of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models indicated that certain derivatives could significantly alter cardiovascular parameters. For instance, compounds similar to this compound demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity due to its ability to inhibit bacterial enzyme functions. Various studies have highlighted the effectiveness of sulfonamides against a wide range of pathogens, reinforcing their role as crucial agents in antibiotic therapy .

Case Studies

- Study on Carbonic Anhydrase Inhibition : A comprehensive analysis evaluated several sulfonamide derivatives for their inhibitory effects on hCAs. The results indicated that modifications in the sulfonamide structure significantly influenced their inhibitory potency and selectivity .

- Cardiovascular Impact Study : In another study utilizing an isolated rat heart model, researchers assessed the impact of various benzenesulfonamides on coronary resistance and perfusion pressure. The findings demonstrated that specific modifications could enhance cardiovascular effects, leading to decreased pressure and resistance .

Data Tables

| Compound Name | Ki (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential hCA inhibitor |

| 2-Hydrazinocarbonyl-benzenesulfonamide | TBD | Cardiovascular effects |

| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | TBD | Antimicrobial properties |

Note: TBD = To Be Determined based on further research.

Q & A

Q. What synthetic routes are recommended for preparing 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide?

The compound is synthesized via nucleophilic substitution. React 4-bromobenzenesulfonyl chloride with oxan-4-amine in anhydrous dichloromethane under inert atmosphere (e.g., N₂ or Ar). Triethylamine is added to neutralize HCl byproducts. Purification involves recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). This method is analogous to sulfonamide syntheses for structurally related compounds .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm proton environments (e.g., oxan-4-yl CH₂ groups at δ ~3.5 ppm) and sulfonamide connectivity.

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry and molecular packing. Crystallize from slow evaporation of DCM/hexane. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at 200 K. Refinement with SHELXL achieves R-factors <0.05 .

Q. How does the oxan-4-yl group influence solubility and reactivity?

The tetrahydropyran (oxan-4-yl) moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen atom, while its chair conformation sterically shields the sulfonamide nitrogen. Reactivity studies on analogous compounds suggest reduced electrophilicity at nitrogen compared to unsubstituted sulfonamides, requiring harsher conditions for further substitutions .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for bromo-sulfonamide derivatives be resolved?

Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Design a controlled study:

- Vary solvents (THF vs. DCM), bases (Et₃N vs. DBU), and temperatures (0°C vs. reflux).

- Monitor intermediates via LC-MS to identify side products (e.g., hydrolysis to sulfonic acids).

- Compare with chloro-substituted analogs (e.g., 4-chloro-N-(oxan-4-yl)benzene-1-sulfonamide) to assess halogen-dependent reactivity .

Q. What computational strategies predict the compound’s bioactivity or material properties?

- Molecular Docking : Use crystal structures of target proteins (e.g., carbonic anhydrase) to model binding interactions. The bromo group may occupy hydrophobic pockets, while the sulfonamide interacts with zinc ions in enzymatic active sites.

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for bromo vs. methyl groups) with experimental IC₅₀ data from enzyme inhibition assays.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .

Q. How to analyze the impact of the oxan-4-yl group on crystal packing and supramolecular interactions?

- Compare X-ray structures of this compound with N-alkyl/aryl analogs. The oxan-4-yl group forms C–H···O hydrogen bonds with sulfonyl oxygen atoms, stabilizing layered packing motifs.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···π contacts contribute ~5% to surface contacts in bromo-sulfonamides) .

Methodological Notes

- Contradiction Resolution : For conflicting spectral data (e.g., NMR shifts), cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis.

- Safety : Handle bromo-sulfonamides in fume hoods due to potential lachrymatory effects. Avoid exposure to strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.